molecular formula C24H23ClN4 B11223332 7-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11223332
M. Wt: 402.9 g/mol
InChI Key: IHWSWUVNJVOIET-UHFFFAOYSA-N
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Description

1-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-methylpiperidine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with a piperidine ring and substituted with chlorophenyl and phenyl groups.

Properties

Molecular Formula

C24H23ClN4

Molecular Weight

402.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23ClN4/c1-17-10-12-28(13-11-17)23-22-21(18-6-3-2-4-7-18)15-29(24(22)27-16-26-23)20-9-5-8-19(25)14-20/h2-9,14-17H,10-13H2,1H3

InChI Key

IHWSWUVNJVOIET-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-methylpiperidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-methylpiperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of protein kinase B (PKB or Akt), a key component in intracellular signaling pathways that regulate cell growth and survival . By inhibiting PKB, this compound can modulate various cellular processes, including proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-methylpiperidine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

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